5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide (NaOH) and provides a high yield in a short reaction time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound often employ catalytic routes, such as copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysis. These methods are designed to be efficient and scalable, although they may involve the use of undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents such as sodium borohydride (NaBH4). The reactions are often carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the trifluoromethyl group.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of the nitrogen atoms in the ring system.
Uniqueness
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
881841-26-5 |
---|---|
Molecular Formula |
C9H5F3N2O |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-8-13-6(5-15)4-14(7)8/h1-5H |
InChI Key |
YYKGYBGXKOVSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
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